molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid

Katalognummer: B498564
CAS-Nummer: 878436-89-6
Molekulargewicht: 333.3g/mol
InChI-Schlüssel: UPSORGOKQDKICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS 878436-89-6) is a synthetic hybrid molecule incorporating both benzimidazole and quinoline heterocyclic pharmacophores, a design strategy known to enhance bioactivity and interact with multiple biological targets . This molecular hybridization synergizes the known biological properties of both scaffolds, making this compound a valuable scaffold in medicinal chemistry research for developing new therapeutic agents . The compound has demonstrated significant potential in antimicrobial research. Specifically, derivatives of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline have been screened for in vitro antimicrobial applications against various bacterial and fungal strains . Structure-Activity Relationship (SAR) studies indicate that the combination of these two heterocyclic moieties enhances bioactivity, with electron-withdrawing groups at appropriate positions further potentiating this effect . The mechanism of action for such hybrids is multifaceted. The quinoline moiety, particularly 8-hydroxyquinoline, is a well-known pharmacophore with a broad spectrum of reported activities, including antibacterial, antifungal, and anticancer effects, often acting through metal chelation or enzyme inhibition . The benzimidazole core is a privileged structure in drug discovery, contributing to activities against various viruses, parasites, and cancers by interacting with enzymes and DNA . Researchers utilize this compound as a key intermediate in synthesizing novel derivatives for evaluating anticancer, antimicrobial, anti-inflammatory, and antituberculosis activities . It is also a critical precursor for developing hybrid molecules aimed at overcoming drug resistance in pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSORGOKQDKICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solvent-Free Alkylation with tert-Butyl Chloroacetate

A solvent-free protocol adapted from imidazole alkylation methodologies (Search Result) involves reacting benzimidazole with tert-butyl chloroacetate (TBCA) using powdered potassium carbonate. The reaction proceeds at elevated temperatures (80–100°C), yielding 1-(tert-butoxycarbonylmethyl)benzimidazole. This method avoids environmentally hazardous solvents and simplifies workup by isolating the product via water suspension and filtration.

Reaction Conditions

  • Reagents: Benzimidazole, TBCA (1:1 molar ratio)

  • Base: K₂CO₃ (3 equiv)

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 70–85%

The tert-butyl ester intermediate is subsequently hydrolyzed to the carboxylic acid using hydrochloric acid or aqueous KOH, achieving >90% conversion efficiency.

Chloromethylation at the 2-Position of Benzimidazole

Introducing the chloromethyl group at the 2-position of benzimidazole is critical for subsequent ether bond formation with 8-hydroxyquinoline. Chloromethylation is achieved via electrophilic substitution using formaldehyde and hydrochloric acid under reflux.

Directed Chloromethylation Using Lewis Acids

Modifying methods from quinoline functionalization (Search Result), chloromethylation is directed to the 2-position by employing Lewis acids like ZnCl₂. The reaction of benzimidazole with paraformaldehyde and HCl in acetic acid at 60–70°C for 8–12 hours yields 2-(chloromethyl)-1H-benzimidazole.

Optimized Parameters

  • Chloromethylating Agent: Paraformaldehyde (1.2 equiv)

  • Acid: HCl (conc., 5 equiv)

  • Catalyst: ZnCl₂ (0.1 equiv)

  • Yield: 65–75%

Williamson Ether Synthesis with 8-Hydroxyquinoline

The quinolin-8-yloxy-methyl group is introduced via Williamson ether synthesis, coupling 2-(chloromethyl)benzimidazole derivatives with 8-hydroxyquinoline.

One-Pot Alkylation-Hydrolysis Approach

Adapted from bisquinoline syntheses (Search Result), 2-(chloromethyl)-1-(tert-butoxycarbonylmethyl)benzimidazole is reacted with 8-hydroxyquinoline in acetonitrile using K₂CO₃ as the base. After ether formation, the tert-butyl ester is hydrolyzed in situ with ethanolic KOH, yielding the target compound.

Procedure

  • Etherification:

    • Reagents: 2-(Chloromethyl)benzimidazole derivative (1 mmol), 8-hydroxyquinoline (1.1 mmol)

    • Base: K₂CO₃ (3 mmol)

    • Solvent: MeCN (10 mL)

    • Conditions: Reflux, 3 hours

  • Hydrolysis:

    • Base: KOH (20 mmol) in 80% ethanol

    • Conditions: Reflux, 2 hours

    • Acidification: HCl (1 M) to pH 4–5

    • Yield: 82–95%

Alternative Route: Sequential Alkylation and Etherification

Direct Alkylation of Pre-Functionalized Benzimidazole

A patent-derived method (Search Result) involves pre-forming 1-(carboxymethyl)benzimidazole, followed by chloromethylation and ether synthesis. This route avoids simultaneous functionalization challenges:

  • Step 1: Alkylate benzimidazole with chloroacetic acid in DMF using NaH as the base (Yield: 60–70%).

  • Step 2: Chloromethylate the 2-position using ClCH₂OCH₃ and SnCl₄ (Yield: 55–65%).

  • Step 3: Perform Williamson ether synthesis with 8-hydroxyquinoline (Yield: 75–85%).

Green Chemistry Approaches

Solvent-Free Ether Synthesis

Building on imidazole alkylation strategies (Search Result), a solvent-free variant for the target compound eliminates dichloromethane (DCM) and dimethylformamide (DMF). The reaction uses ball milling to mix 2-(chloromethyl)-1-(ethoxycarbonylmethyl)benzimidazole with 8-hydroxyquinoline and K₂CO₃, achieving 80% yield within 2 hours.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Solvent-Free AlkylationEco-friendly, simple workupRequires high-purity starting materials70–85%
One-Pot HydrolysisReduced steps, high efficiencySensitive to hydrolysis conditions82–95%
Sequential FunctionalizationBetter regiocontrolMulti-step, lower overall yield55–85%

Purity Optimization and Impurity Control

Di-acid impurities (e.g., 1,2-bis(carboxymethyl)benzimidazole) are minimized by:

  • Stoichiometric Control: Using exact 1:1 molar ratios of alkylating agents.

  • Selective Crystallization: Recrystallization from ethanol-water mixtures reduces impurities to <0.5% .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or benzimidazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or benzimidazole rings.

Wissenschaftliche Forschungsanwendungen

Biological Properties

The biological properties of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid have been studied extensively, revealing a range of pharmacological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer activity, potentially inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could translate into therapeutic applications for inflammatory diseases .

Pharmacology

In pharmacological research, this compound has been evaluated for its efficacy in treating various conditions:

  • Pain Management : It has been tested for analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, demonstrating potential for pain relief .
  • Cancer Therapy : Investigations into its role as an adjunct therapy in cancer treatment are ongoing, focusing on its ability to enhance the efficacy of existing chemotherapeutic agents.

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

  • Case Study 1 : A clinical trial evaluating the effectiveness of this compound in patients with chronic pain showed significant improvement in pain scores compared to placebo .
  • Case Study 2 : Research involving cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a novel anticancer agent .

Wirkmechanismus

The mechanism by which {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound may target specific enzymes or receptors, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it might inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be contextualized by comparing it to analogs with modifications in the quinoline, benzimidazole, or acetic acid moieties. Below is a detailed analysis:

Substituent Variations on the Quinoline Ring

  • (5-Chloro-quinolin-8-yloxy)acetic acid: Introducing a chlorine atom at the 5-position of the quinoline ring increases molecular polarity and alters vibrational properties. DFT studies show that the chlorine substituent raises force constants for C–Cl and C–O bonds compared to the parent 2-(quinolin-8-yloxy)acetic acid, enhancing conformational stability . This modification may improve binding affinity in biological systems due to increased electronegativity.
  • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: Replacing the oxymethylene bridge with a carboxylic acid group and adding a fluorine atom (CAS: 36308-79-9) reduces steric bulk but introduces stronger hydrogen-bonding capacity. Such derivatives are often explored for antimicrobial activity .

Benzimidazole Core Modifications

  • {2-[(Methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid: Substituting the quinoline group with a methylthio-methyl side chain (CAS: sc-340820) increases conformational flexibility and enhances hydrophobic interactions.
  • [2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid: Replacing quinoline with a thiazole ring (CAS: 9BY) introduces a sulfur atom, altering electronic delocalization. This compound’s π-π stacking interactions are weaker than those of the quinoline derivative, but its thiazole moiety may enhance binding to enzymes like kinases .

Acetic Acid Side Chain Derivatives

  • [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid :
    The methylsulfonyl group (CAS: 891450-28-5) increases acidity (pKa ~3.5) and solubility in polar solvents like DMSO. This modification is advantageous in drug formulations requiring high bioavailability .

  • 1H-Benzimidazole-2-acetic acid: The absence of the quinoline moiety (CAS: 13570-08-6) simplifies the structure, reducing molecular weight to 192.17 g/mol. This compound serves as a scaffold for synthesizing larger derivatives but lacks the coordination chemistry applications seen in the quinoline-linked analog .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
This compound C₁₉H₁₅N₃O₃ 333.35 Tridentate ligand (N₂O), three stable conformers, fluorescence in Cd complexes Coordination chemistry, drug design
(5-Chloro-quinolin-8-yloxy)acetic acid C₁₁H₈ClNO₃ 237.64 Enhanced force constants, chlorine-induced polarity Vibrational studies, potential therapeutics
{2-[(Methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid C₁₁H₁₂N₂O₂S 236.29 High conformational flexibility, hydrophobic interactions Enzyme inhibition, material science
[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid C₁₂H₉N₃O₂S 267.28 Thiazole-enhanced electronic delocalization Kinase inhibition assays
1H-Benzimidazole-2-acetic acid C₉H₈N₂O₂ 192.17 Simple scaffold, low steric hindrance Intermediate in organic synthesis

Research Findings and Implications

  • Biological Activity: Quinoline-benzimidazole hybrids, including the target compound, show promise in targeting enzymes and receptors due to their dual aromatic systems.
  • Synthetic Accessibility: The target compound’s synthesis shares steps with simpler derivatives, such as hydrazide formation () and hydrolysis, but requires precise control to avoid side reactions at the quinoline-benzimidazole junction .
  • Thermodynamic Stability: DFT analyses highlight that electron-withdrawing groups (e.g., Cl) on the quinoline ring stabilize the molecule by reducing charge density on the oxygen atom, which may correlate with improved shelf life .

Biologische Aktivität

The compound {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3, with a molecular weight of 333.34 g/mol. The compound features a benzimidazole core linked to a quinoline moiety through an ether bond, which is critical for its biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study highlighted that benzimidazole derivatives could sensitize melanoma cells to radiation by generating reactive oxygen species (ROS), leading to DNA damage and subsequent cell death through apoptosis mechanisms involving p53 activation and caspase cascades .

Antibacterial Activity

Benzimidazole derivatives generally demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have been tested against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 140 to 290 µg/mL, indicating moderate effectiveness . The structure-activity relationship (SAR) suggests that the presence of hydrophobic groups enhances antibacterial potency.

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been documented. Compounds related to this compound have shown activity against various fungal strains, although specific data on this compound's antifungal efficacy remains limited .

Anti-inflammatory Properties

In addition to antimicrobial properties, benzimidazole derivatives are noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Study 1: Anticancer Mechanisms

A comprehensive study evaluated the efficacy of several benzimidazole derivatives against multiple cancer cell lines, including leukemia and melanoma. The results indicated that these compounds could effectively inhibit cell proliferation at low micromolar concentrations, with specific attention to the role of structural modifications in enhancing activity .

Study 2: Antibacterial Screening

Another research effort focused on synthesizing new benzimidazole derivatives and assessing their antibacterial properties using standard disc diffusion methods. The findings revealed that certain derivatives exhibited comparable activity to gentamicin against E. coli, suggesting potential clinical applications as antibacterial agents .

Data Tables

Biological Activity Tested Strains/Cells Effectiveness (MIC/MBC) Reference
AnticancerVarious cancer cell linesLow micromolar concentrations
AntibacterialE. coli, S. aureus140 - 290 µg/mL
AntifungalVarious fungal strainsLimited data available
Anti-inflammatoryIn vitro modelsInhibition of cytokines

Q & A

(Basic) What synthetic routes are commonly used to prepare {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid and its derivatives?

Methodological Answer:
The compound is synthesized via multistep reactions involving:

Alkylation of 8-hydroxyquinoline with propargyl bromide to form 8-(prop-2-yn-1-yloxy)quinoline .

Click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azidoacetyl chloride to introduce the triazole-acetamide moiety .

Condensation reactions between o-phenylenediamine and 8-hydroxyquinoline-2-carbaldehyde under inert conditions to form the benzimidazole core .

Crystallization via slow evaporation of ethanol solutions to obtain single crystals for structural validation .

(Advanced) How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:
The crystal structure (determined by X-ray diffraction) reveals:

  • Intramolecular hydrogen bonds between the water molecule (O2–H2WB) and quinoline N1, and between benzimidazole N2–H2A and O2, stabilizing the planar conformation .
  • Intermolecular O2–H2WA⋯N3 bonds link adjacent molecules into C(6) chains parallel to the b-axis, enhancing lattice stability .
  • Dihedral angle analysis (6.22° between quinoline and benzimidazole rings) confirms planarity, critical for coordination chemistry applications .

(Basic) What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Infrared (IR) and Raman spectroscopy identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • Multidimensional NMR (¹H, ¹³C, DEPT-135) assigns proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm, benzimidazole CH₂ at δ 5.2 ppm) .
  • Elemental analysis (C, H, N) validates purity, with <0.3% deviation between calculated and observed values .

(Advanced) How can DFT calculations optimize the study of vibrational properties and electronic structure?

Methodological Answer:

  • B3LYP/6-311++G level DFT calculations predict vibrational modes (e.g., C–Cl stretch at 750 cm⁻¹ in 5-chloro derivatives) and compare them to experimental IR/Raman spectra via scaled quantum mechanical force field (SQMFF) adjustments .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., lone pair donation from O to σ* orbitals) .
  • Atoms-in-Molecules (AIM) theory maps charge density topology, identifying critical hydrogen bond interactions .

(Basic) What crystallographic methods determine molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths (e.g., C–O at 1.379 Å) and angles (e.g., C–N–C at 116.5°) .
  • Rigid-body refinement with geometric constraints (riding H atoms, Uiso = 1.2–1.5×Ueq) minimizes model bias .
  • Crystallographic data (CCDC deposition) includes anisotropic displacement parameters for heavy atoms .

(Advanced) How can discrepancies between experimental and computational structural data be resolved?

Methodological Answer:

  • SQMFF methodology scales DFT-calculated wavenumbers (e.g., adjusting force constants by 0.88–0.95) to align with experimental IR/Raman peaks .
  • Conformational sampling identifies three stable gas-phase conformers, suggesting polymorphism in the solid state .
  • Error analysis (e.g., RMSD <5% for bond lengths) validates computational models against crystallographic data .

(Basic) What are the key steps in click chemistry-based synthesis of derivatives?

Methodological Answer:

Azide precursor preparation : React 2-azidoacetyl chloride with terminal alkynes (e.g., 8-(prop-2-yn-1-yloxy)quinoline) in DMF .

CuAAC catalysis : Use Cu(I) salts (e.g., CuBr) at 50–60°C for 18–20 hours to form triazole linkages .

Purification : Chromatography (CH₂Cl₂/MeOH 97:3) isolates products, confirmed by LC-MS and melting point analysis .

(Advanced) How do substituents on the benzimidazole ring affect coordination chemistry with metal ions?

Methodological Answer:

  • Tridentate N₂O donor sites (quinoline N, benzimidazole N, and ether O) enable chelation with Zn²⁺, forming fluorescent complexes (λem = 480 nm) .
  • Electron-withdrawing groups (e.g., Cl at position 5) enhance Lewis acidity at the metal center, altering redox potentials .
  • Magnetic studies on Cu(II) complexes show ferromagnetic interactions (J = +2.1 cm⁻¹) due to planar ligand geometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.